4-fluoro-3-nitro-N-phenyl-benzamide
Description
4-Fluoro-3-nitro-N-phenyl-benzamide is a benzamide derivative characterized by a fluorine atom at the 4-position and a nitro group at the 3-position on the benzamide ring, with an N-phenyl substituent (Figure 1).
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
4-fluoro-3-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) |
InChI Key |
QDODNCPWFAQVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
a. 4-Nitro-N-(3-Nitrophenyl)benzamide (CAS Not Specified)
- Structure : Features nitro groups at the 4-position on the benzamide ring and the 3-position on the phenyl group.
- Comparison : The dual nitro groups enhance electron-withdrawing effects compared to the target compound, likely reducing electron density on the amide nitrogen. This could decrease basicity and alter reactivity in nucleophilic substitution reactions .
b. 3-Nitro-N-[2-(4-Sulfamoylphenyl)ethyl]benzamide (CAS Not Specified)
- Structure : Nitro at the 3-position on benzamide, with a sulfamoylphenyl ethyl group on the nitrogen.
- This difference may impact solubility and membrane permeability in biological systems .
Halogen Substitution Variants
a. N-(4-Bromo-3-Chlorophenyl)-4-Fluorobenzamide (CAS 307339-94-2)
- Structure : Fluorine at the 4-position on benzamide, with bromo and chloro substituents on the phenyl ring.
- Comparison : The halogenated phenyl group increases steric bulk and lipophilicity compared to the target compound’s unsubstituted phenyl. Bromine and chlorine may also induce stronger electron-withdrawing effects than nitro, affecting electronic distribution .
b. N-(3,4-Difluorophenyl)-3-Methylbenzamide (CAS 346720-59-0)
- Structure : Difluoro substituents on the phenyl ring and a methyl group on the benzamide.
- Comparison: The methyl group is electron-donating, countering the electron-withdrawing fluorine.
Functional Group Modifications
a. 4-Nitro-N-(3-(Trifluoromethyl)Phenyl)Benzamide (CAS 3319-17-3)
- Structure : Trifluoromethyl (CF₃) on the phenyl ring instead of fluorine.
- Comparison : The CF₃ group is more electron-withdrawing and hydrophobic than fluorine, which could enhance metabolic stability but reduce solubility. This substitution may also influence binding affinity in receptor-ligand interactions .
b. 3-Fluoro-N-(3-Fluorobenzoyl)-N-(2-Pyridyl)Benzamide
- Structure : Fluorine at the 3-position on benzamide and a pyridyl group.
- This structural feature could facilitate crystallization or metal complexation .
Physicochemical and Spectroscopic Properties
Table 1: Key Properties of Selected Benzamide Derivatives
Q & A
Q. What are the standard synthetic routes for 4-fluoro-3-nitro-N-phenyl-benzamide, and how can purity be optimized?
The synthesis typically involves a multi-step process starting with nitro-substituted benzoic acid derivatives. Key steps include:
- Amide bond formation : Reacting 3-nitro-4-fluorobenzoic acid with aniline derivatives using coupling agents like EDCI/HOBt or DCC.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol yields >95% purity .
- Quality control : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : The fluorine atom at the 4-position causes distinct splitting patterns (e.g., doublets in aromatic regions), while the nitro group deshields adjacent protons .
- X-ray crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) are resolved using SHELXL refinement . Mercury CSD software aids in visualizing intermolecular interactions like π-stacking and hydrogen bonds .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 200°C (TGA data).
- Photostability : Protect from UV light to prevent nitro group reduction or fluorine displacement.
- Storage : Ambient temperatures in airtight containers with desiccants (e.g., silica gel) minimize hydrolysis of the amide bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?
- Temperature control : Maintain <60°C during amidation to avoid nitro group side reactions (e.g., reduction to amine).
- pH adjustments : Neutral conditions (pH 7–8) reduce acid-catalyzed decomposition.
- Catalyst screening : Palladium-based catalysts improve regioselectivity in fluorinated aromatic systems .
Q. What strategies resolve discrepancies in pharmacological activity data across studies?
- Binding assays : Use surface plasmon resonance (SPR) to quantify target affinity (e.g., kinase inhibition) and validate with isothermal titration calorimetry (ITC).
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Structural analogs : Compare with derivatives like 3-chloro-N-(4-fluorophenyl)benzamide to isolate substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts interactions with targets like COX-2 or EGFR.
- QSAR models : Correlate nitro/fluoro substituent positions with logP and IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the amide bond in aqueous environments .
Q. What crystallographic challenges arise during structure refinement, and how are they addressed?
- Disorder modeling : Partial occupancy of the fluorine atom (due to rotational flexibility) is resolved using SHELXL’s PART instruction .
- Twinned data : Apply TwinRotMat in PLATON to refine overlapping diffraction patterns .
- High-resolution data : Synchrotron radiation (λ = 0.7–1.0 Å) improves electron density maps for nitro group orientation .
Methodological Considerations
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Chiral chromatography : Use Chiralpak IA-3 columns (hexane/isopropanol, 85:15) to separate enantiomers.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .
Q. What analytical techniques quantify nitro group reactivity in biological matrices?
- UV-Vis spectroscopy : Monitor nitro-to-amine reduction at λ = 450 nm (ε = 12,500 M⁻¹cm⁻¹).
- Electrochemical assays : Cyclic voltammetry in PBS (pH 7.4) reveals redox potentials linked to metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
